Mal-PEG16-NHS Ester: A Comprehensive Technical Guide
Mal-PEG16-NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG16-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique architecture, featuring a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules containing sulfhydryl (thiol) and primary amine groups, respectively. The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides an in-depth overview of Mal-PEG16-NHS ester, including its chemical properties, applications, and detailed experimental protocols.
Chemical Properties and Structure
Mal-PEG16-NHS ester is characterized by its three key functional components:
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Maleimide Group: Specifically reacts with sulfhydryl groups (-SH) to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.
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Polyethylene Glycol (PEG)16 Spacer: A hydrophilic chain of 16 ethylene glycol units that imparts water solubility, reduces aggregation, and minimizes immunogenicity of the conjugate.
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N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines (-NH₂) at a pH range of 7.0-9.0.
The strategic arrangement of these moieties allows for a controlled, stepwise conjugation of two different molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for Mal-PEG16-NHS ester, compiled from various sources.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | ~1042.14 g/mol | [1] |
| Chemical Formula | C46H79N3O23 | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (up to ~10 mM) | [2] |
Table 2: Reaction Conditions and Stability
| Parameter | NHS Ester | Maleimide | Reference |
| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | |
| Reaction Time | 30 min - 2 hours at RT; 2 - 4 hours at 4°C | 30 min - 2 hours at RT; 2 - 4 hours at 4°C | |
| Stability | Prone to hydrolysis, especially at higher pH. Half-life of a similar NHS ester is ~10 minutes at pH 8.6 and 4°C. | More stable than NHS ester but can hydrolyze at pH > 7.5. | |
| Storage | -20°C in a dry, dark environment. | -20°C in a dry, dark environment. |
Key Applications
The versatility of Mal-PEG16-NHS ester makes it a valuable tool in various research and development areas:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.
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PROTACs (Proteolysis Targeting Chimeras): Mal-PEG16-NHS ester can serve as the linker in a PROTAC molecule, bringing a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.
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Peptide and Protein Labeling: It allows for the site-specific labeling of proteins and peptides with other molecules, such as fluorescent dyes or biotin.
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Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles with targeting ligands or therapeutic agents for drug delivery and imaging applications.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
Mal-PEG16-NHS ester can be a critical component of a PROTAC, a molecule designed to hijack the cell's natural protein disposal system. The following diagram illustrates the general mechanism.
Caption: PROTAC mechanism utilizing a Mal-PEG16-NHS ester linker.
Two-Step Bioconjugation Workflow
A common application of Mal-PEG16-NHS ester is the two-step conjugation of an amine-containing molecule to a sulfhydryl-containing molecule.
Caption: Two-step bioconjugation using Mal-PEG16-NHS ester.
Nanoparticle Surface Modification Workflow
This workflow illustrates the functionalization of an amine-modified nanoparticle with a thiol-containing ligand.
Caption: Workflow for nanoparticle surface modification.
Detailed Experimental Protocols
The following are detailed protocols for common applications of Mal-PEG16-NHS ester. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
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Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
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Mal-PEG16-NHS ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Molecule-SH (e.g., reduced peptide, small molecule drug)
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Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
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Desalting columns
Procedure:
Step 1: Reaction of NHS-Ester with Protein-NH₂
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Equilibrate the vial of Mal-PEG16-NHS ester to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the Mal-PEG16-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM.
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Add a 10- to 50-fold molar excess of the dissolved Mal-PEG16-NHS ester to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.
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Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.
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(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
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Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide with Molecule-SH
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Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is recommended.
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
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To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
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Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the attachment of a thiol-containing ligand to amine-functionalized nanoparticles.
Materials:
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Amine-functionalized nanoparticles in a suitable buffer (e.g., MES or HEPES)
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Mal-PEG16-NHS ester
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Anhydrous DMSO or DMF
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Thiol-containing ligand
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Reaction Buffer: PBS, pH 7.2-7.5
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Washing Buffer: PBS or a buffer appropriate for the nanoparticles
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Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
Step 1: Attachment of Mal-PEG16-NHS ester to Nanoparticles
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Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
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Prepare a stock solution of Mal-PEG16-NHS ester in DMSO or DMF as described in Protocol 1.
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Add the Mal-PEG16-NHS ester solution to the nanoparticle suspension. The optimal molar ratio of linker to available amine groups on the nanoparticles should be determined empirically.
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Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
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Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
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Purify the resulting Maleimide-PEG-Nanoparticles by repeated centrifugation and resuspension in Washing Buffer or by dialysis.
Step 2: Conjugation of Thiol-Ligand to Maleimide-Nanoparticles
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Disperse the Maleimide-PEG-Nanoparticles in the Reaction Buffer.
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Add the thiol-containing ligand to the nanoparticle suspension. A 5- to 10-fold molar excess of the ligand is recommended.
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Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing.
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Purify the final Ligand-PEG-Nanoparticle conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.
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Characterize the final product and store at 4°C in a suitable buffer.
Conclusion
Mal-PEG16-NHS ester is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug delivery, and nanotechnology. Its well-defined structure, combining the specific reactivity of maleimide and NHS ester groups with the beneficial properties of a PEG spacer, allows for the precise construction of complex biomolecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize Mal-PEG16-NHS ester in their work, paving the way for advancements in therapeutics and diagnostics.
